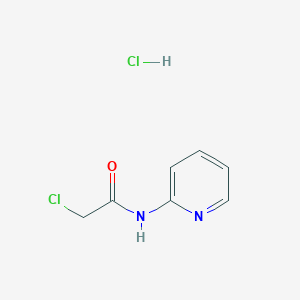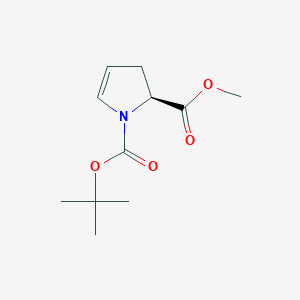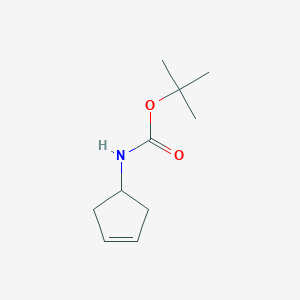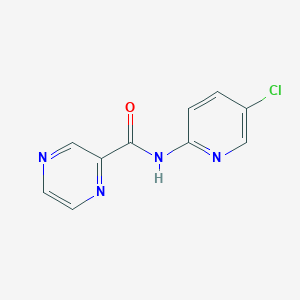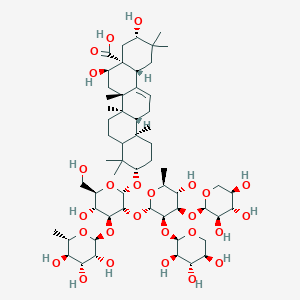
Xxrrg-thoe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xxrrg-thoe is a newly discovered compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of Xxrrg-thoe is complex and not yet fully understood. However, studies have shown that Xxrrg-thoe exerts its effects by interacting with specific receptors in cells, leading to changes in cellular signaling pathways. This ultimately results in the desired effects, such as anti-cancer or anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Xxrrg-thoe has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Xxrrg-thoe has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to improve soil fertility by promoting the growth of beneficial microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Xxrrg-thoe has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, Xxrrg-thoe has shown low toxicity in animal studies, making it a safe compound to work with. However, one limitation of Xxrrg-thoe is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Orientations Futures
There are several future directions for Xxrrg-thoe research. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, Xxrrg-thoe could be studied for its potential use in treating other diseases, such as Alzheimer's disease. Further research could also focus on optimizing the synthesis method for Xxrrg-thoe to improve its yield and purity. Finally, Xxrrg-thoe could be studied for its potential use in environmental applications, such as soil remediation and wastewater treatment.
Conclusion:
In conclusion, Xxrrg-thoe is a promising compound with potential applications in various scientific fields. Its synthesis method is complex, but it has shown promising results in scientific research applications. Xxrrg-thoe's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Although Xxrrg-thoe has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for Xxrrg-thoe research, including investigating its potential as an anti-cancer agent and optimizing its synthesis method.
Méthodes De Synthèse
Xxrrg-thoe is synthesized through a complex chemical process involving several steps. The process begins with the extraction of raw materials from natural sources, followed by purification and isolation of the active compound. The final step involves the synthesis of Xxrrg-thoe using chemical reactions under controlled conditions.
Applications De Recherche Scientifique
Xxrrg-thoe has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an insecticide. Xxrrg-thoe has also been tested for its ability to improve crop yield and enhance soil fertility. Additionally, it has been studied for its potential use in wastewater treatment and environmental remediation.
Propriétés
Numéro CAS |
141258-70-0 |
|---|---|
Nom du produit |
Xxrrg-thoe |
Formule moléculaire |
C58H94O26 |
Poids moléculaire |
1207.3 g/mol |
Nom IUPAC |
(3S,4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-3,5-dihydroxy-10-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C58H94O26/c1-22-34(64)39(69)42(72)49(77-22)82-44-38(68)28(19-59)79-51(46(44)84-50-45(83-48-41(71)37(67)27(61)21-76-48)43(35(65)23(2)78-50)81-47-40(70)36(66)26(60)20-75-47)80-33-13-14-55(7)29(54(33,5)6)12-15-56(8)30(55)11-10-24-25-16-53(3,4)31(62)18-58(25,52(73)74)32(63)17-57(24,56)9/h10,22-23,25-51,59-72H,11-21H2,1-9H3,(H,73,74)/t22-,23-,25+,26+,27+,28+,29?,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47+,48+,49-,50-,51+,55-,56+,57+,58+/m0/s1 |
Clé InChI |
SWYCLLUDXGWZGU-WWEOOWPQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O[C@@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC=C9[C@H]1CC([C@H](C[C@@]1([C@@H](C[C@]9([C@@]8(CCC7C6(C)C)C)C)O)C(=O)O)O)(C)C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O |
Synonymes |
3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)-3,16-trihydroxyolean-12-en-28-oic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
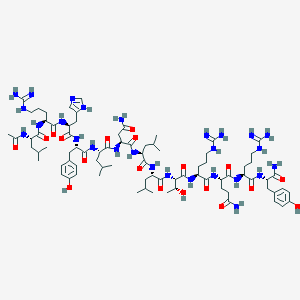
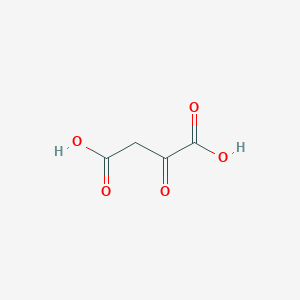
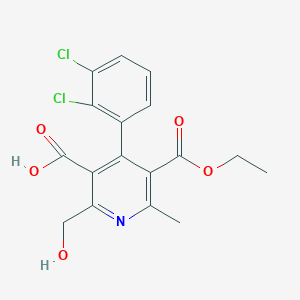
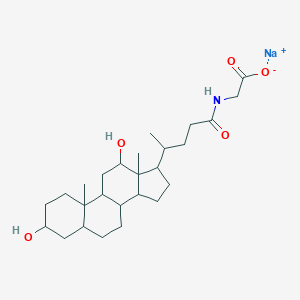
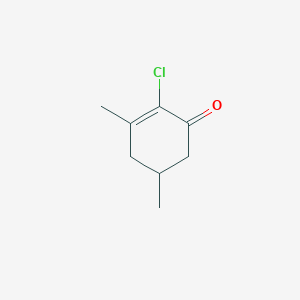
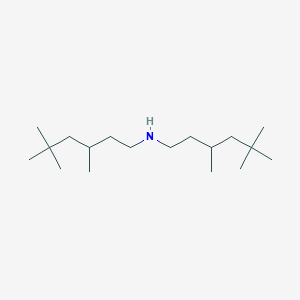
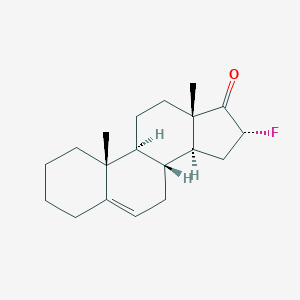
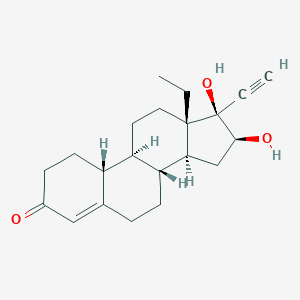
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
